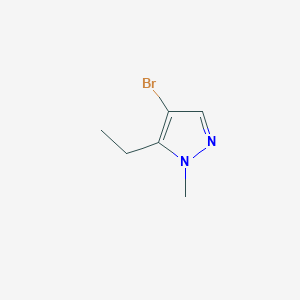
2-Bromo-1,3-bis(difluoromethyl)benzene
Overview
Description
2-Bromo-1,3-bis(difluoromethyl)benzene is a chemical compound with the molecular formula C8H5BrF4 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3-bis(difluoromethyl)benzene consists of a benzene ring with two difluoromethyl groups and one bromine atom attached to it .Physical And Chemical Properties Analysis
2-Bromo-1,3-bis(difluoromethyl)benzene is a solid at room temperature . It has a molecular weight of 257.03 Da .Scientific Research Applications
Synthesis and Characterization of New Fluorine-containing Polyethers
A study demonstrated the use of a highly fluorinated monomer derived from a reaction involving a sodium salt of a fluorinated benzene compound with pentafluorobenzyl bromide, resulting in soluble, hydrophobic, low dielectric polyethers. These polymers exhibit moderate thermal stability and low glass transition temperatures, underscoring their potential in the development of materials with specific electrical properties (Fitch et al., 2003).
Organometallic Synthesis
Another research highlighted 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, as a versatile starting material for organometallic synthesis. This compound enabled a series of synthetically useful reactions through organometallic intermediates, suggesting the broad utility of brominated and fluorinated benzenes in creating complex molecular architectures (Porwisiak & Schlosser, 1996).
Advanced Functional Materials
Research into the synthesis of bromo-, boryl-, and stannyl-functionalized benzene derivatives has opened pathways for the creation of benzyne precursors, Lewis acid catalysts, and luminophores. Efficient, high-yield synthesis methods have been developed for these compounds, facilitating the exploration of new materials and catalytic processes (Reus et al., 2012).
Coordination Chemistry and Metal Ion Complexes
The coordination chemistry of fluorocarbons has been expanded through the synthesis of difluoro-m-cyclophane-based fluorocryptands. These compounds exhibit unique interactions with Group I and II metal ions, leading to significant shifts in NMR resonances. Such research advances our understanding of the interactions between fluorinated organic molecules and metal ions, with implications for the design of new sensors and separation materials (Plenio et al., 1997).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1,3-bis(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWRSDCIZCMBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)



![3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1529739.png)



![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)



